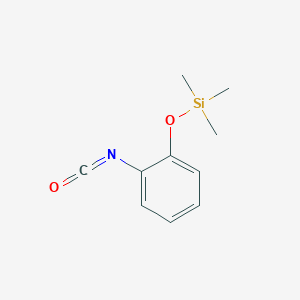
(2-Isocyanatophenoxy)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- is an organic compound characterized by the presence of an isocyanate group and a trimethylsilyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- typically involves the reaction of benzene derivatives with isocyanates and trimethylsilyl reagents. One common method includes the reaction of 1-chloro-2-[(trimethylsilyl)oxy]benzene with sodium cyanate under controlled conditions to form the desired isocyanate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity. The process often includes steps such as purification and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The isocyanate group can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isocyanate group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, amines, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- involves its reactivity with nucleophiles, leading to the formation of various products. The isocyanate group is highly reactive and can form stable bonds with nucleophilic sites on other molecules, making it useful in synthesis and modification of compounds .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-isocyanato-2-methyl-: Similar structure but with a methyl group instead of a trimethylsilyl group.
Benzene, 1-isocyanato-2-hydroxy-: Contains a hydroxy group instead of a trimethylsilyl group.
Uniqueness
Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the trimethylsilyl group can act as a protecting group or influence the reactivity of the compound .
Properties
CAS No. |
43112-69-2 |
|---|---|
Molecular Formula |
C10H13NO2Si |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
(2-isocyanatophenoxy)-trimethylsilane |
InChI |
InChI=1S/C10H13NO2Si/c1-14(2,3)13-10-7-5-4-6-9(10)11-8-12/h4-7H,1-3H3 |
InChI Key |
DRMFFRMQLQRGIL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


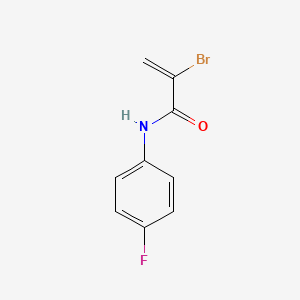

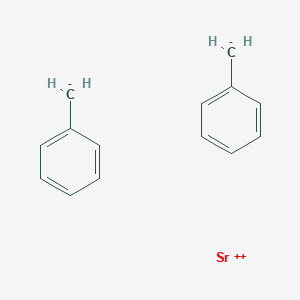
![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
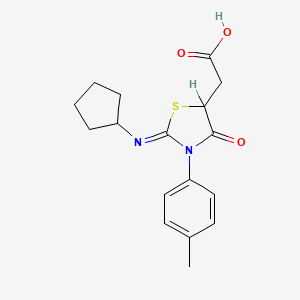
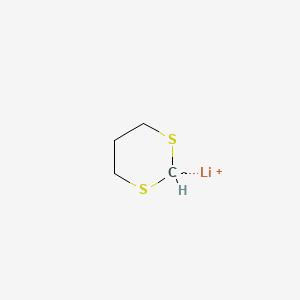
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
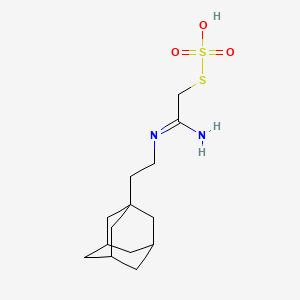
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
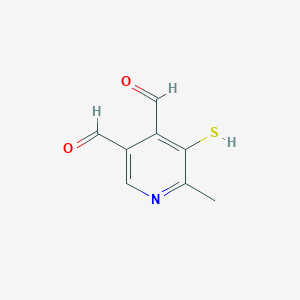
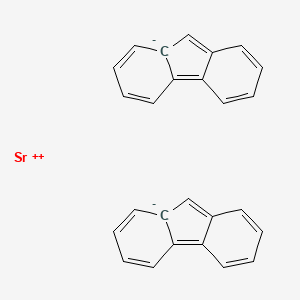
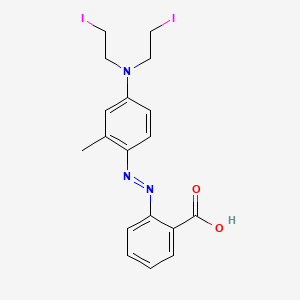
![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
